molecular formula C16H29NO3 B13836500 (4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate

(4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate

Cat. No.: B13836500
M. Wt: 283.41 g/mol
InChI Key: WIBDHTIPQREUNX-UHFFFAOYSA-N
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Description

(4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate is a chemical compound with a complex structure that includes a piperidine ring, a hydroxy group, and a heptanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate typically involves the reaction of 4-methylpiperidine with an appropriate heptanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions typically require specific solvents, temperatures, and pH conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylhexanoate
  • (4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylpentanoate

Uniqueness

(4-Methylpiperidin-4-yl)2-hydroxy-2-prop-1-en-2-ylheptanoate is unique due to its specific structural features, such as the length of the heptanoate chain and the presence of the hydroxy group

Properties

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate

InChI

InChI=1S/C16H29NO3/c1-5-6-7-10-16(19,13(2)3)15(18)20-14-8-11-17(4)12-9-14/h14,19H,2,5-12H2,1,3-4H3

InChI Key

WIBDHTIPQREUNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=C)C)(C(=O)OC1CCN(CC1)C)O

Origin of Product

United States

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